

Toxicological Profile of 3-Octen-1-ol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3-Octen-1-OL

Cat. No.: B8816688

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Abstract

3-Octen-1-ol, a volatile organic compound with a characteristic mushroom-like odor, is utilized as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of its toxicological profile, consolidating data on acute and subchronic toxicity, skin and eye irritation, genotoxicity, reproductive and developmental effects, and neurotoxicity. The information is presented to facilitate risk assessment and guide further research in the context of occupational and consumer exposure. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited studies are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the toxicological mechanisms and testing procedures.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	(Z)-3-Octen-1-ol	
Synonyms	cis-3-Octen-1-ol	
CAS Number	20125-84-2	
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[1]
Appearance	White to slightly yellowish liquid	[1]
Odor	Musty, mushroom-like	[1]
Boiling Point	73.00 °C @ 0.50 mm Hg	[1]

Toxicological Data Summary

Acute Toxicity

The acute toxicity of **3-octen-1-ol** has been evaluated via oral, dermal, and inhalation routes. The compound is classified as harmful if swallowed.[1]

Endpoint	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	340 mg/kg bw	Harmful if swallowed	[2]
LD ₅₀	Rat	Oral	550 mg/kg bw	Moderate acute toxicity	[3]
LD ₅₀	Rabbit	Dermal	3300 mg/kg bw	Low acute toxicity	[2][4]
LC ₅₀	Rat	Inhalation	3.72 mg/L (4h)	-	[4]

Skin and Eye Irritation

Studies indicate that **3-octen-1-ol** can cause skin and eye irritation.

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Very slight erythema, reversible within 7 days	Non-irritant under test conditions	[5]
Skin Irritation	Human	No irritation (48-hour occlusive dermal exposure)	Non-irritant	[4]
Eye Irritation	Rabbit	Hyperemic blood vessels and swelling of lids, reversible within 4-5 days	Irritant	[6]

Subchronic Toxicity

A 90-day oral toxicity study in rats has established a No-Observed-Adverse-Effect Level (NOAEL).

Study Duration	Species	Route	NOAEL	Key Findings	Reference
90-day	Rat	Oral	24 mg/kg bw/day	At 96 mg/kg bw/day: increased liver and kidney weights, hepatocellular hypertrophy, and tubular regeneration in the kidney.	[7]

Genotoxicity

Standard genotoxicity assays have been conducted to evaluate the mutagenic potential of **3-octen-1-ol**.

Assay	Test System	Metabolic Activation	Concentration/Dose	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA97a, TA98, TA100, TA102, TA1535	With and without S9	Up to 0.9 mg/plate	Negative	[8]
In Vitro Chromosomal Aberration Test	Chinese Hamster Ovary (CHO) cells	With and without S9	Up to 5 mg/mL	Negative	[9]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of **3-octen-1-ol** are limited. However, the standard testing protocols provide a framework for future studies.

Study Type	Guideline	Species	Key Endpoints
Two-Generation Reproduction Toxicity	OECD 416	Rat	Parental systemic toxicity, reproductive performance, offspring viability, growth, and development. [10] [11] [12]
Prenatal Developmental Toxicity	OECD 414	Rat, Rabbit	Maternal toxicity, embryo-fetal survival, fetal weight, and structural abnormalities. [13] [14] [15]

Neurotoxicity

Emerging evidence suggests that **3-octen-1-ol** may exert neurotoxic effects, particularly on the dopaminergic system.

Effect	Test System	Key Findings	Reference
Dopaminergic Neurodegeneration	Drosophila melanogaster	Reduces dopamine levels and causes dopamine neuron degeneration.	[16]

Experimental Protocols

Acute Dermal Irritation/Corrosion (OECD 404)

- Test System: New Zealand White rabbits.[\[5\]](#)

- Procedure: A single topical application of 0.5 g of the test substance was applied for 4 hours to the intact skin (approximately 6.25 cm²) of three rabbits using a semi-occlusive dressing. The application site was washed after the exposure period.[\[5\]](#)
- Observations: Cutaneous reactions (erythema and edema) were assessed immediately after patch removal, and at 1, 24, 48, and 72 hours, and on day 7.[\[5\]](#)
- Scoring: Dermal reactions were graded according to the OECD 404 scoring system.[\[17\]](#)

Acute Eye Irritation/Corrosion (OECD 405)

- Test System: Albino rabbits.[\[6\]](#)
- Procedure: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of the right eye of three rabbits. The left eye served as a control.[\[6\]](#)
- Observations: Eye reactions (corneal opacity, iritis, conjunctival redness, and chemosis) were evaluated at 1, 24, 48, and 72 hours after application.[\[18\]](#)
- Scoring: Ocular lesions were scored according to the grading scale provided in OECD Guideline 405.[\[1\]](#)

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

- Test System: Salmonella typhimurium strains (e.g., TA97a, TA98, TA100, TA102, TA1535) and Escherichia coli strain (e.g., WP2uvrA).[\[8\]](#)[\[19\]](#)
- Procedure: The test substance is tested at a range of concentrations with and without a metabolic activation system (S9 mix). The plate incorporation method or pre-incubation method is used. After incubation at 37°C for 48-72 hours, the number of revertant colonies is counted.[\[20\]](#)[\[21\]](#)
- Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least twice the background (solvent control) value.[\[8\]](#)

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[\[9\]](#)[\[22\]](#)
- Procedure: Cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without S9 metabolic activation. A metaphase-arresting agent is added, and chromosomes are harvested and stained.[\[23\]](#)[\[24\]](#)
- Analysis: At least 200 metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, exchanges).[\[9\]](#)
- Evaluation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[\[22\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

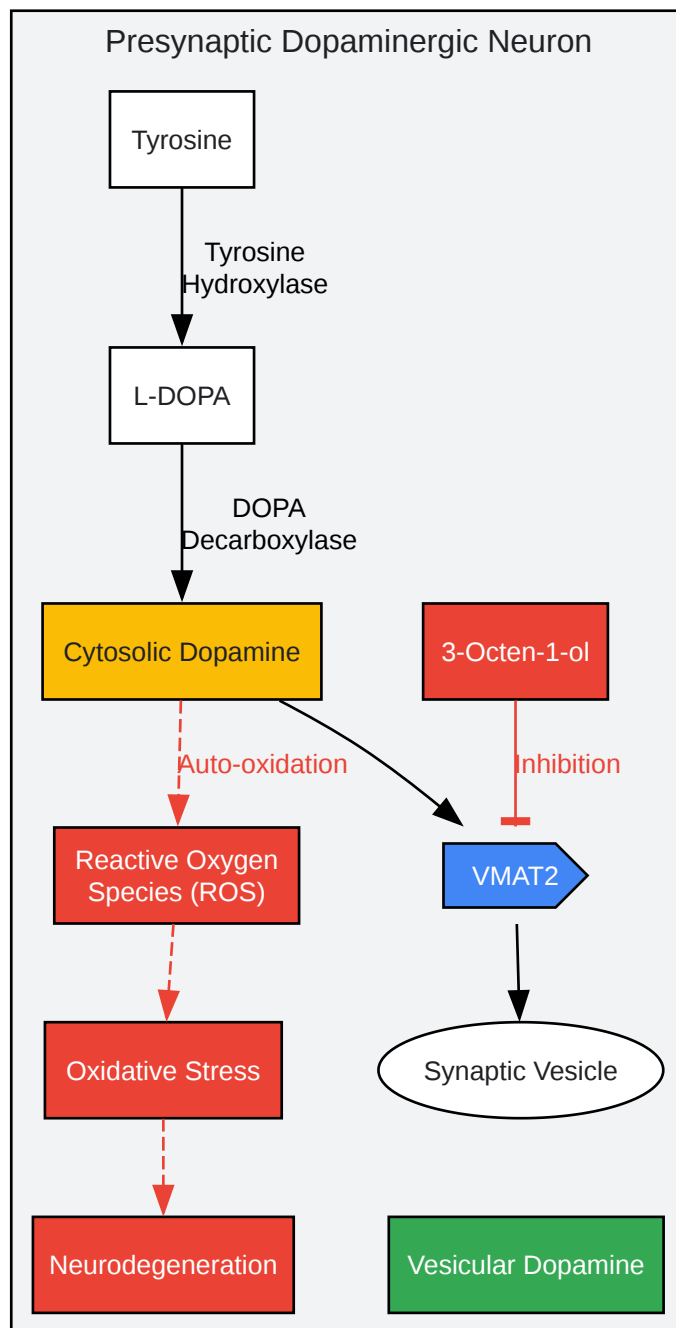
- Test System: Rodents, typically mice or rats.[\[25\]](#)[\[26\]](#)
- Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels. Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after treatment).[\[25\]](#)[\[27\]](#)
- Analysis: Erythrocytes are analyzed for the presence of micronuclei. The ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.[\[26\]](#)
- Evaluation: A positive response is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.[\[25\]](#)

Signaling Pathways and Mechanisms of Toxicity Neurotoxicity: Disruption of Dopamine Homeostasis

Studies in *Drosophila melanogaster* suggest that **3-octen-1-ol** exposure leads to the degeneration of dopaminergic neurons by disrupting dopamine handling. This involves the

inhibition of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles.[16] Inhibition of VMAT2 leads to an accumulation of cytosolic dopamine, which can auto-oxidize and generate reactive oxygen species, leading to oxidative stress and neuronal cell death.

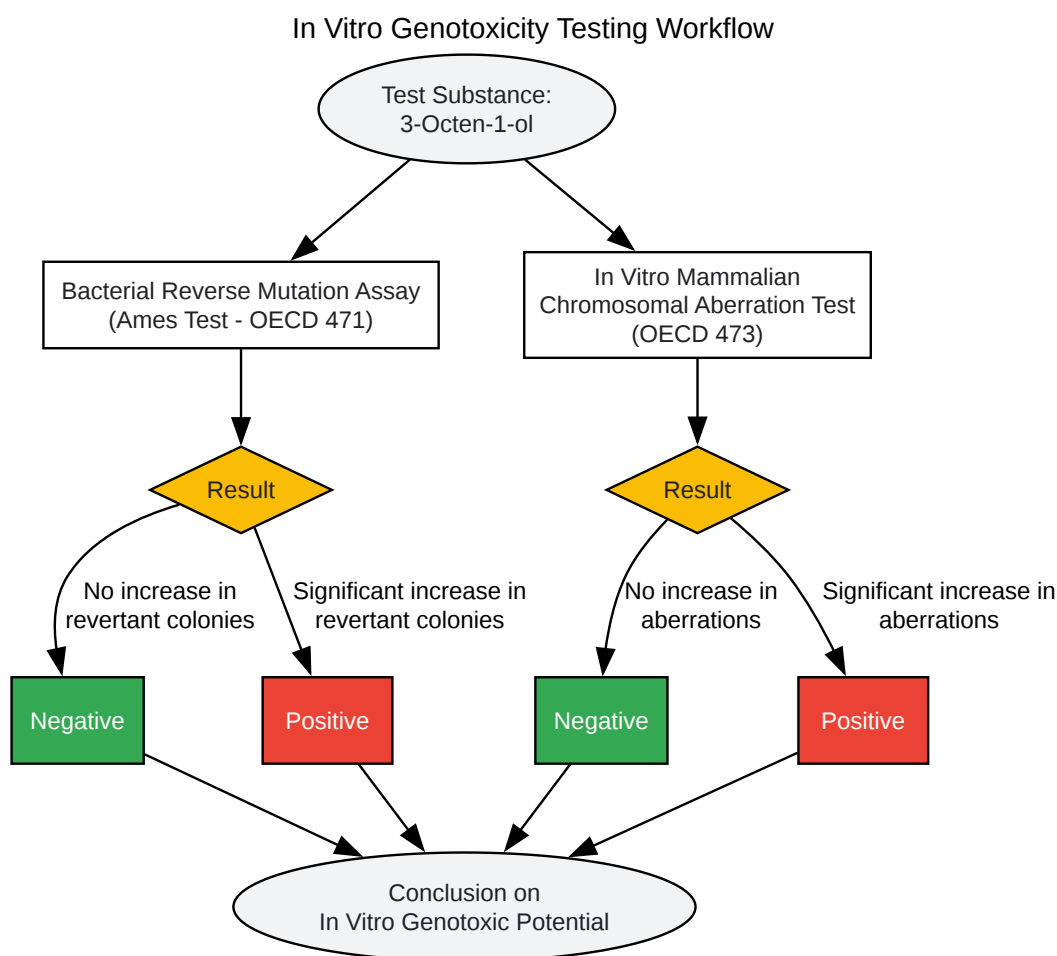
Proposed Mechanism of 3-Octen-1-ol Neurotoxicity

[Click to download full resolution via product page](#)Caption: Proposed mechanism of **3-octen-1-ol**-induced dopaminergic neurotoxicity.

Experimental Workflows

Workflow for In Vitro Genotoxicity Assessment

The assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays.

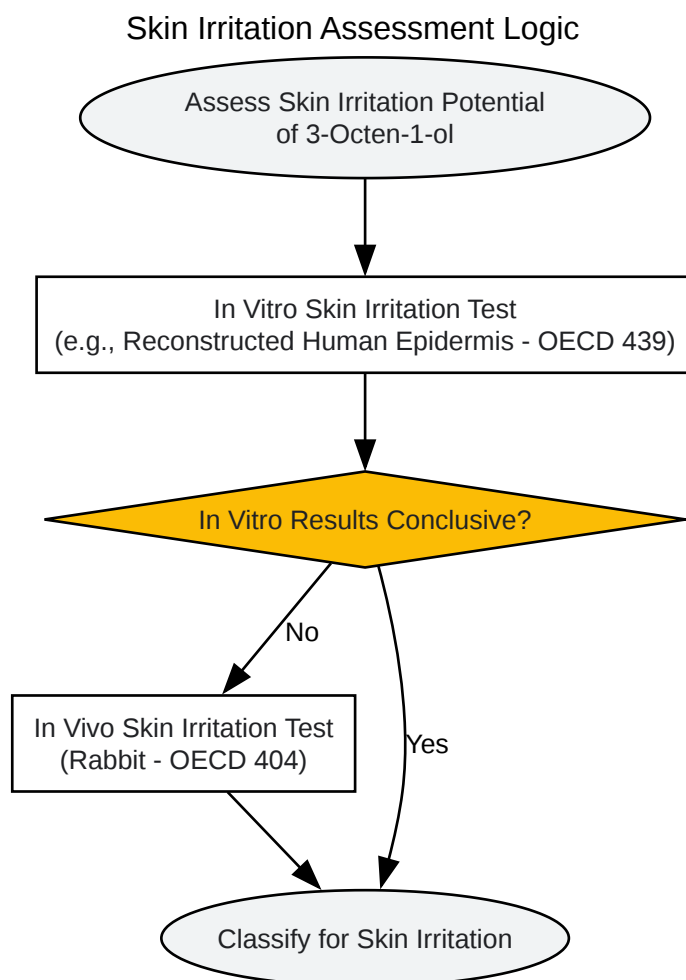


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Caption: A typical workflow for assessing the in vitro genotoxic potential of a substance.

Logical Relationship for Skin Irritation Assessment

The assessment of skin irritation potential involves a weight-of-evidence approach, often starting with in vitro methods before proceeding to in vivo studies if necessary.



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Caption: Decision logic for the assessment of skin irritation potential.

Conclusion

3-Octen-1-ol exhibits moderate acute oral toxicity and is a skin and eye irritant. Subchronic oral exposure in rats indicates the liver and kidneys as potential target organs at higher doses. Current in vitro genotoxicity studies are negative. While data on reproductive and

developmental toxicity are limited, the potential for neurotoxicity, specifically through the disruption of the dopaminergic system, warrants further investigation. The provided data and experimental outlines serve as a foundational resource for professionals in toxicology and drug development to inform safety assessments and direct future research on **3-octen-1-ol**.

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